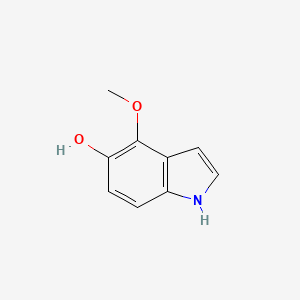

4-methoxy-1H-indol-5-ol

Descripción

4-Methoxy-1H-indol-5-ol is an indole derivative with a hydroxyl group at position 5 and a methoxy group at position 4 of the indole ring (CAS RN: Discontinued per ; Ref: 10-F758758). Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.17 g/mol. The compound’s structure (Fig. 1) features a bicyclic aromatic system, with the methoxy group influencing electronic properties and the hydroxyl group enabling hydrogen bonding.

Propiedades

IUPAC Name |

4-methoxy-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-6-4-5-10-7(6)2-3-8(9)11/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCBSYXOZGZJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1H-indol-5-ol can be achieved through various methods. One common approach involves the Larock heteroannulation reaction, where 4-methoxy-2-iodoaniline is reacted with disilylated alkyne to form the desired indole derivative . This method typically requires the use of palladium catalysts and specific reaction conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of 4-methoxy-1H-indol-5-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize efficiency and minimize costs. The exact methods can vary depending on the desired application and production scale.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-1H-indol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form different indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives.

Aplicaciones Científicas De Investigación

4-Methoxy-1H-indol-5-ol has numerous applications in scientific research, including:

Biology: Studied for its role in various biological processes and potential therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-methoxy-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups contribute to its binding affinity and reactivity with various biological molecules. These interactions can modulate different biological processes, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Similar Indole Derivatives

Structural Isomers and Positional Analogs

5-Methoxy-1H-indol-4-ol (CAS RN: 49635-16-7)

- Structure : Methoxy at position 5, hydroxyl at position 4.

- Molecular Weight : 163.17 g/mol (identical to 4-methoxy-1H-indol-5-ol).

- Key Differences : The swapped positions of methoxy and hydroxyl groups alter electronic distribution. For example, the hydroxyl group at position 4 may enhance hydrogen bonding in polar solvents compared to position 5.

- Applications : Offered by American Elements for research in unspecified standard grades, suggesting utility in organic synthesis .

5-Methyl-1H-indol-4-ol (CAS RN: 19499-83-3)

- Structure : Methyl at position 5, hydroxyl at position 4.

- Molecular Weight : 147.17 g/mol.

- Key Differences : The methyl group (electron-donating) vs. methoxy (stronger electron-donating + steric bulk) affects solubility and reactivity. Methylated derivatives are typically less polar than methoxylated analogs .

4-Fluoro-1-methyl-1H-indol-5-ol (CAS RN: 879093-15-9)

- Structure : Fluorine at position 4, methyl at position 1, hydroxyl at position 5.

- Molecular Weight : 165.16 g/mol.

- The methyl group at position 1 may hinder rotational freedom, impacting binding to biological targets .

Functionalized Indoles with Complex Substituents

2-(4-Hydroxyphenyl)-1-[(4-hydroxyphenyl)methyl]-3-methyl-1H-indol-5-ol (CAS RN: 104599-10-2)

- Structure : Hydroxyl at position 5, with additional hydroxyphenyl and benzyl groups.

- Molecular Weight: Not explicitly provided, but estimated >300 g/mol.

- The benzyl group adds steric bulk, possibly reducing membrane permeability compared to simpler analogs .

1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (CAS RN: 1174289-22-5)

- Structure : Includes an azepine ring and extended alkyl-ether chain.

- Molecular Weight : ~486.60 g/mol.

- However, the large size may limit bioavailability .

Stability and Reactivity

- Hydroxyl vs. Methoxy : Hydroxyl groups increase polarity and susceptibility to oxidation, while methoxy groups enhance stability under acidic conditions.

- Positional Effects : Hydroxyl at position 5 (vs. 4) may participate in intramolecular hydrogen bonding with the indole nitrogen, altering tautomeric equilibria .

Data Tables

Table 1: Structural and Physical Properties of Selected Indole Derivatives

| Compound | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Methoxy-1H-indol-5-ol | Discontinued | C₉H₉NO₂ | 163.17 | 4-OCH₃, 5-OH |

| 5-Methoxy-1H-indol-4-ol | 49635-16-7 | C₉H₉NO₂ | 163.17 | 5-OCH₃, 4-OH |

| 5-Methyl-1H-indol-4-ol | 19499-83-3 | C₉H₉NO | 147.17 | 5-CH₃, 4-OH |

| 4-Fluoro-1-methyl-1H-indol-5-ol | 879093-15-9 | C₉H₈FNO | 165.16 | 4-F, 1-CH₃, 5-OH |

Actividad Biológica

4-Methoxy-1H-indol-5-ol is an indole derivative recognized for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Indole compounds are significant in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug development.

4-Methoxy-1H-indol-5-ol can be synthesized through several methods, including the Larock heteroannulation reaction. This process typically involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to form the desired indole derivative. The compound's structure includes a methoxy group and a hydroxyl group, which contribute to its reactivity and biological activity.

Antiviral Activity

Research indicates that 4-methoxy-1H-indol-5-ol exhibits significant antiviral properties. It has been shown to inhibit viral replication in various cell lines, demonstrating effectiveness against several viruses. This activity is attributed to its ability to interfere with viral entry and replication processes.

Anticancer Properties

The compound has been evaluated for its anticancer effects, showing promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases.

Anti-inflammatory Effects

4-Methoxy-1H-indol-5-ol also possesses anti-inflammatory properties. It has been found to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This makes it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as several fungal species. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes.

The biological activity of 4-methoxy-1H-indol-5-ol is largely influenced by its structural features. The hydroxyl and methoxy groups enhance its binding affinity to biological targets, allowing it to modulate various signaling pathways effectively. The compound's interaction with specific receptors or enzymes can lead to significant biological responses, including antioxidant effects and modulation of neurotransmitter levels.

Comparative Analysis

To understand the uniqueness of 4-methoxy-1H-indol-5-ol, it can be compared with other indole derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Indole-3-acetic acid | Plant hormone involved in growth | Primarily involved in plant physiology |

| 5-Methoxyindole-3-acetic acid | Similar structural features but different activities | More focused on plant growth regulation |

| Indole-3-carbinol | Known for anticancer properties | Found in cruciferous vegetables; acts via different pathways |

Case Studies

Several case studies have highlighted the potential therapeutic applications of 4-methoxy-1H-indol-5-ol:

- Neuroprotection : A study demonstrated that derivatives of indole compounds provided neuroprotective effects against oxidative stress in neuronal cell lines. The presence of hydroxyl and methoxy groups was crucial for enhancing neuroprotection through antioxidant mechanisms .

- Antimicrobial Efficacy : In a comparative study, 4-methoxy-1H-indol-5-ol showed superior antimicrobial activity against resistant strains such as MRSA compared to standard antibiotics . This suggests its potential role as a lead compound for developing new antimicrobial agents.

- Cancer Research : Research focusing on its anticancer properties revealed that 4-methoxy-1H-indol-5-ol could inhibit tumor growth in vivo models by inducing apoptosis and inhibiting angiogenesis .

Q & A

Q. What are the standard synthetic routes for 4-methoxy-1H-indol-5-ol, and how can purity be optimized?

Synthesis typically involves modifying indole precursors. For example, 4-methoxy-1H-indole derivatives are synthesized via:

- Friedel-Crafts alkylation : Using NaH/DMF to introduce substituents at the indole nitrogen (e.g., benzyl groups) .

- Reduction steps : NaBH₄ reduction of aldehydes to alcohols, critical for generating hydroxyl groups .

- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Key validation : H/C NMR and HR-ESI-MS confirm structure and purity. Monitor reaction progress via TLC to minimize byproducts .

Q. How can spectroscopic methods resolve structural ambiguities in 4-methoxy-1H-indol-5-ol derivatives?

- NMR analysis : H NMR identifies methoxy (δ 3.8–4.0 ppm) and hydroxyl protons (δ 8.5–9.5 ppm, broad). C NMR distinguishes aromatic carbons (δ 110–150 ppm) .

- HR-ESI-MS : Exact mass (±0.001 Da) confirms molecular formula (e.g., C₁₀H₁₁NO₂) .

- X-ray crystallography : Resolves tautomerism (e.g., hydroxyl vs. keto forms) and confirms stereochemistry .

Q. What factors influence the stability of 4-methoxy-1H-indol-5-ol in experimental settings?

- Temperature : Degrades above 55°C; store at –20°C under inert gas .

- pH : Stable at neutral pH; acidic/basic conditions promote oxidation or dimerization .

- Light exposure : Protect from UV light to prevent photodegradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of 4-methoxy-1H-indol-5-ol in electrophilic substitution reactions?

- Kinetic isotope effects : Compare to identify rate-determining steps (e.g., proton transfer in nitration) .

- Computational modeling : Density Functional Theory (DFT) predicts regioselectivity (C-3 vs. C-5 substitution) based on electron density maps .

- Isotopic labeling : O tracing tracks hydroxyl group behavior in redox reactions .

Q. What strategies resolve contradictions in reported bioactivity data for 4-methoxy-1H-indol-5-ol derivatives?

- Meta-analysis : Compare IC₅₀ values across studies, controlling for variables (cell lines, assay protocols) .

- Dose-response curves : Validate activity thresholds; low solubility may mask efficacy (use DMSO ≤0.1%) .

- Structural analogs : Test 5-methoxy-1H-indol-6-ol to isolate positional effects of substituents .

Q. How can crystallographic challenges (e.g., twinning) be addressed during structural refinement?

Q. What methodologies identify biological targets of 4-methoxy-1H-indol-5-ol in signaling pathways?

- Surface Plasmon Resonance (SPR) : Screen against receptor libraries (e.g., serotonin receptors) .

- CRISPR-Cas9 knockout : Identify gene clusters affected by treatment (e.g., NF-κB or MAPK pathways) .

- Metabolomics : LC-MS profiles trace downstream effects (e.g., tryptophan metabolism) .

Q. How can degradation products be characterized to assess compound reliability in long-term studies?

Q. What experimental designs optimize multi-step synthesis of complex indole derivatives?

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to maximize yield .

- Flow chemistry : Continuous reactors improve scalability and reduce side reactions (e.g., overalkylation) .

Q. How do environmental factors (e.g., solvent polarity) affect the compound’s interaction with biomolecules?

- Molecular Dynamics (MD) simulations : Predict binding modes in aqueous vs. lipid environments .

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.